Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic compound belonging to the coumarin family, characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 345.44 g/mol. The compound is often used as a fluorescent dye due to its strong light absorption and emission properties, making it valuable in various scientific applications, including biochemistry and analytical chemistry. It is also known by its synonym, 7-(Diethylamino)coumarin-3-carboxylic Acid Hexyl Ester, and has a CAS number of 851963-03-6 .
Research indicates that Hexyl 7-(Diethylamino)coumarin-3-carboxylate exhibits biological activity that may include antimicrobial and anticancer properties. Its fluorescent characteristics allow it to be used as a marker in biological assays, facilitating the study of cellular processes. Additionally, it may interact with specific biological targets due to its structural features, although detailed studies on its mechanisms of action are still needed .
The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves several steps:
These synthesis methods may vary based on specific laboratory protocols or desired purity levels .
Hexyl 7-(Diethylamino)coumarin-3-carboxylate finds applications in various fields:
Its versatility makes it an important compound in both research and industrial applications .
Interaction studies involving Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically focus on its binding affinity with biological molecules such as proteins or nucleic acids. These studies help elucidate its potential therapeutic roles or mechanisms of action. Techniques such as fluorescence resonance energy transfer (FRET) are often employed to study these interactions, providing insights into cellular dynamics and molecular interactions .
Hexyl 7-(Diethylamino)coumarin-3-carboxylate shares similarities with other coumarin derivatives but possesses unique features due to its specific substituents. Some similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hexyl 7-(Diethylamino)coumarin-3-carboxylate | C20H27NO4 | Diethylamino group enhances solubility and fluorescence |
Coumarin | C9H6O2 | Basic structure; less fluorescent |
7-Amino-Coumarin | C10H9NO2 | Amino group provides different reactivity |
Coumarin-3-Carboxylic Acid | C10H8O3 | Lacks alkyl substitution; less lipophilic |
Hexyl 7-(Diethylamino)coumarin-3-carboxylate stands out due to its enhanced solubility and fluorescence characteristics, making it particularly useful in biochemical applications compared to its simpler counterparts .